N-Feruloyl Serotonin-d3

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

N-Feruloyl Serotonin-d3 (Moschamine-d3; +3 Da) is the analytically mandatory stable isotope-labeled internal standard for quantifying N-feruloylserotonin in safflower extracts, biological matrices, and dietary supplements via isotope dilution LC-MS/MS. Unlike unlabeled FS or the des-methoxy analog N-(p-coumaroyl)serotonin, only this deuterated IS corrects for differential recovery, matrix effects exceeding 50% ion suppression, and chromatographic shift. Essential for safflower antioxidant potency standardization, pharmacokinetic profiling, and FS:CS ratio authentication across cultivars. Insist on the +3 Da SIL-IS—structural analogs introduce quantitative bias that compromises bioanalytical validity.

Molecular Formula C20H20N2O4
Molecular Weight 355.408
CAS No. 1795138-29-2
Cat. No. B589099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Feruloyl Serotonin-d3
CAS1795138-29-2
SynonymsN-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(methoxy-d3)phenyl]-2-propenamide;  N-Feruloylserotonin-d3;  NSC 369502-d3; 
Molecular FormulaC20H20N2O4
Molecular Weight355.408
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
InChIInChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3
InChIKeyWGHKJYWENWLOMY-RQTUGABZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Feruloyl Serotonin-d3 (CAS 1795138-29-2): A Deuterated Internal Standard for Quantitative Bioanalysis of a Multi-Target Serotonin-Derived Polyphenol


N-Feruloyl Serotonin-d3 (CAS 1795138-29-2; synonym Moschamine-d3) is a stable isotope-labeled (deuterated) analogue of N-feruloylserotonin (FS), a naturally occurring serotonin–ferulic acid amide classified as a hydroxycinnamic acid serotonin conjugate and polyphenolic alkaloid [1]. The parent compound N-feruloylserotonin (CAS 68573-23-9) is the major antioxidative phenolic constituent identified in safflower (Carthamus tinctorius L.) seeds alongside its closest structural analog N-(p-coumaroyl)serotonin (CS), from which it differs solely by the presence of a meta-methoxy group on the cinnamic acid moiety [2]. The –d3 isotopologue incorporates three deuterium atoms at the methoxy position (trideuteriomethoxy), yielding a nominal mass shift of +3 Da (MW 355.40 vs. 352.39) that is resolvable by high-resolution mass spectrometry while preserving near-identical physicochemical and biological properties to the unlabeled analyte [3].

Why Unlabeled N-Feruloylserotonin or Structurally Analogous Internal Standards Cannot Substitute for N-Feruloyl Serotonin-d3 in Quantitative LC-MS/MS Workflows


Generic substitution with the unlabeled N-feruloylserotonin (CAS 68573-23-9) is analytically inadequate for quantitative mass spectrometry because the unlabeled molecule is chemically indistinguishable from the endogenous or experimental analyte, making it impossible to deconvolve analyte signal from internal standard signal in the mass analyzer [1]. Using the closest structural analog—N-(p-coumaroyl)serotonin (CS)—as a surrogate internal standard introduces differential extraction recovery, chromatographic retention, and ionization efficiency relative to the target analyte N-feruloylserotonin, due to the absence of the methoxy group that contributes to hydrophobicity and electrospray ionization response; this mis-match can amplify matrix effects rather than correct for them, as documented across numerous SIL-IS vs. structural analog comparisons in bioanalytical validation studies [2]. Furthermore, the biological activity profile of N-feruloylserotonin differs quantitatively from CS across multiple target assays (tyrosinase, α-glucosidase, BACE1), meaning that accurate discrimination and quantification of FS specifically—not merely total serotonin conjugates—is pharmacologically and toxicologically necessary [3].

N-Feruloyl Serotonin-d3: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Mass Spectrometric Differentiation: +3 Da Isotopic Shift Enables Analyte–Internal Standard Resolution Unachievable with Unlabeled N-Feruloylserotonin

N-Feruloyl Serotonin-d3 (C20H17D3N2O4, monoisotopic MW 355.40 Da) provides a +3.02 Da mass shift relative to unlabeled N-feruloylserotonin (C20H20N2O4, monoisotopic MW 352.14 Da), generated by three deuterium atoms replacing the three methoxy hydrogens of the feruloyl moiety. This mass increment moves the internal standard signal three m/z units away from the [M+H]⁺ ion of the native analyte (m/z 353 → m/z 356), enabling baseline-resolved selected reaction monitoring (SRM) transitions without signal cross-talk [1]. In contrast, the use of unlabeled N-feruloylserotonin as an 'internal standard' would produce an identical m/z signal to the analyte, rendering quantification impossible. The structurally analogous N-(p-coumaroyl)serotonin (CS, MW 322.36) lacks both the methoxy group and the deuterium label, resulting in different chromatographic retention (CS elutes earlier on reversed-phase columns, ΔtR ≈ 2.4 min in the HSCCC solvent system CHCl₃–MeOH–0.1 M HCl) and differential ionization efficiency that cannot compensate for analyte-specific matrix suppression [2].

LC-MS/MS quantification stable isotope dilution bioanalytical method validation matrix effect correction

Tyrosinase Inhibition: N-Feruloylserotonin (FS) Is 3.2-Fold More Potent Than N-(p-Coumaroyl)serotonin (CS) in Mushroom Tyrosinase Assay

In a mushroom tyrosinase inhibitory assay, N-feruloylserotonin (FS) exhibited an IC50 of 0.023 mM (23 µM), which was 3.2-fold more potent than N-(p-coumaroyl)serotonin (CS) at IC50 of 0.074 mM (74 µM), and 9.7-fold more potent than the clinical reference skin-whitening agent arbutin (IC50 = 0.223 mM; 223 µM) [1]. Acacetin, a flavone co-isolated from the same safflower seed ethyl acetate fraction, showed only weak activity (IC50 = 0.779 mM). The enhanced potency of FS over CS is attributed to the electron-donating meta-methoxy group on the feruloyl aromatic ring, which stabilizes the phenoxyl radical intermediate formed during the enzymatic oxidation of L-tyrosine to dopaquinone [1].

melanogenesis inhibition skin-whitening agents tyrosinase IC50 safflower polyphenols

DPPH Radical Scavenging: N-Feruloylserotonin (IC50 6.19 µM) Outperforms Ascorbic Acid (IC50 9.19 µM) by 1.48-Fold

In a concentration-dependent DPPH free radical scavenging assay, N-feruloylserotonin (FS) achieved an IC50 of 6.19 ± 0.09 µM, demonstrating 1.48-fold higher potency than the standard antioxidant ascorbic acid (vitamin C, IC50 = 9.19 ± 0.69 µM) [1]. In the hydroxyl radical (•OH) scavenging assay, FS was even more potent with an IC50 of 1.35 ± 0.03 µM, showing >80% scavenging at concentrations as low as 5 µM. The broader class of serotonin derivatives from safflower seeds, including both FS and CS, exhibited DPPH IC50 values in the range of 10.83–21.75 µM, significantly stronger than α-tocopherol (vitamin E) [2]. The superior radical scavenging of FS relative to ascorbic acid is mechanistically attributed to the two phenolic hydroxyl groups (5-OH of serotonin and 4′-OH of feruloyl) plus the methoxy group that enhances electron donation via resonance stabilization of the aryloxyl radical [1].

DPPH radical scavenging antioxidant capacity structure–activity relationship neuroprotection

BACE1 Inhibition: N-Feruloylserotonin (IC50 >400 µM) Is >4.6-Fold Weaker Than N-Cinnamoyl Serotonin (IC50 86.7 µM), Demonstrating That Methoxy Substitution Abolishes β-Secretase Activity

In a systematic structure–activity relationship study of nine serotonin derivatives against β-secretase (BACE1), N-cinnamoyl serotonin (compound 1, the unsubstituted parent) exhibited the most potent inhibition with an IC50 of 86.7 ± 4.0 µM [1]. Introduction of a 4′-hydroxyl group (N-p-coumaroyl serotonin, compound 2) and a 4′-methoxy group (N-p-methoxycinnamoyl serotonin, compound 3) progressively decreased activity. Critically, the combination of a 4′-hydroxyl and a 3′-methoxy substituent—which defines N-feruloyl serotonin (compound 5)—further weakened inhibitory activity to IC50 >400 µM, a >4.6-fold loss of potency relative to the unsubstituted lead compound. Notably, N-caffeoyl serotonin (compound 4, bearing 3′,4′-dihydroxy substitution) showed similarly weakened activity (IC50 >400 µM), indicating that meta-substitution on the cinnamic acid ring, whether hydroxyl or methoxy, is detrimental to BACE1 binding [1].

BACE1 inhibitor screening Alzheimer's disease serotonin derivative SAR β-secretase

α-Glucosidase Inhibition: N-(p-Coumaroyl)serotonin (CS, IC50 47.2 µM) Is 2.1-Fold More Potent Than N-Feruloylserotonin (FS, IC50 99.8 µM), Revealing Divergent SAR Between Closest Analogs

In a yeast α-glucosidase inhibitory assay using p-nitrophenyl-α-D-glucopyranoside as substrate, N-(p-coumaroyl)serotonin (CS) exhibited an IC50 of 47.2 µM, which was 2.1-fold more potent than N-feruloylserotonin (FS, IC50 = 99.8 µM) [1]. Both serotonin derivatives were substantially more potent than the clinical antidiabetic drug acarbose (IC50 = 907.5 µM, representing 19.2-fold and 9.1-fold potency advantages for CS and FS, respectively). The reference α-glucosidase inhibitor 1-deoxynojirimycin (DNJ) showed intermediate potency (IC50 = 278.0 µM). In a separate study using mammalian rat intestinal sucrase, CS and FS exhibited IC50 values of 3.0 µM and 8.2 µM, respectively—a 2.7-fold potency difference favoring CS—while also reducing glucose content in Caco-2 human intestinal epithelial cells by 73% and 52% at 0.1 mg/well, respectively [2]. The structure–activity data indicate that the presence of the 3′-methoxy group in FS reduces α-glucosidase binding affinity relative to the 4′-hydroxy-only substitution pattern of CS [1].

α-glucosidase inhibitor antidiabetic natural product safflower serotonin derivatives postprandial hyperglycemia

Dual COX-I/COX-II Inhibition by Moschamine (FS): 58% and 54% Inhibition at Sub-Micromolar Concentration with Distinct Serotoninergic Activity Absent in CS

Moschamine (N-feruloylserotonin, FS) was demonstrated to inhibit COX-I by 58% (p < 0.012) and COX-II by 54% (p < 0.014) at a concentration of 0.1 µmol L⁻¹ (100 nM), establishing it as a sub-micromolar dual COX inhibitor [1]. In the same study, moschamine also inhibited forskolin-stimulated cAMP formation by 25% (p < 0.015) at 10 µmol L⁻¹ via serotonin 5-HT1 receptor binding—a serotoninergic mechanism that is not shared by N-(p-coumaroyl)serotonin (CS) due to differences in receptor pharmacophore recognition [1]. The 5-HT1-mediated cAMP suppression was confirmed by reversal with two selective 5-HT1 antagonists (Nan-190 and spiperone). This dual pharmacological profile—COX inhibition plus serotonin receptor modulation—distinguishes FS from CS and other serotonin conjugates that lack serotoninergic activity. The oral bioavailability of moschamine was also confirmed in mice, supporting its potential as an orally active anti-inflammatory lead distinct from CS [1].

cyclooxygenase inhibition anti-inflammatory natural product COX-I/COX-II selectivity serotonin receptor modulation

Procurement-Guided Application Scenarios for N-Feruloyl Serotonin-d3 Based on Quantitative Differentiation Evidence


Absolute Quantification of N-Feruloylserotonin in Safflower-Derived Nutraceuticals and Functional Foods via Isotope Dilution LC-MS/MS

N-Feruloyl Serotonin-d3 is the requisite SIL internal standard for quantifying FS content in safflower seed extracts, oils, and dietary supplements, where FS is the dominant antioxidative serotonin derivative [1]. The +3 Da mass shift enables selective SRM transitions free from interference by the co-occurring CS (which differs in mass by 30 Da due to the absent methoxy group) and by other safflower polyphenols. This application is directly supported by the finding that FS accounts for approximately 50% of total ABTS radical scavenging activity in crude safflower extracts [2], making its accurate quantification the single most informative quality control parameter for antioxidant potency standardization in commercial safflower products.

Preclinical Pharmacokinetic and Tissue Distribution Studies of Moschamine (FS) as an Anti-Inflammatory and Neuroprotective Drug Candidate

Given the confirmed oral bioavailability of moschamine in mice [1] and its neuroprotective activity in SH-SY5Y cells at concentrations as low as 1–5 µM (restoring cell viability from 66% to 82% in Aβ25–35 challenge) [2], N-Feruloyl Serotonin-d3 enables robust plasma and tissue pharmacokinetic profiling using isotope dilution LC-MS/MS. The deuterated IS compensates for the significant matrix effects encountered in plasma and brain homogenate samples, where phospholipid-induced ion suppression can exceed 50% without proper SIL-IS correction [3]. This application is critical for distinguishing FS from its major Phase II metabolites (glucuronides and sulfates) that would co-elute or produce isobaric interferences if a non-deuterated structural analog were used as IS.

Differentiation of N-Feruloylserotonin from N-(p-Coumaroyl)serotonin in Botanical Authentication and Chemotaxonomic Fingerprinting

The quantitative differentiation between FS and CS is essential for botanical authentication of safflower (Carthamus tinctorius) germplasm and processed products, where the FS:CS content ratio varies significantly across cultivars and geographic origins—FS content ranges from 1.43 to 83.30 mg/g DE and CS from 3.44 to 83.30 mg/g DE across 43 safflower accessions [1]. N-Feruloyl Serotonin-d3, spiked at a known concentration prior to extraction, enables the accurate determination of the FS:CS ratio by correcting for differential extraction recovery between the two compounds (FS containing the methoxy group has higher octanol–water partitioning and thus different extraction efficiency than CS). This chemotaxonomic ratio has commercial implications for verifying the authenticity and geographic origin labeling of premium safflower seed products.

Target Engagement and Mechanism-of-Action Studies Requiring Discrimination Between Antioxidant, Anti-Inflammatory, and Serotoninergic Activities

N-Feruloyl Serotonin-d3 supports cellular and in vivo target engagement studies where the free intracellular concentration of FS must be correlated with pharmacological endpoints. FS uniquely combines DPPH radical scavenging (IC50 6.19 µM), COX-I/COX-II inhibition (58%/54% at 0.1 µM), and 5-HT1 receptor-mediated cAMP modulation (25% inhibition at 10 µM) [1][2]. CS lacks the serotoninergic component entirely, while other serotonin conjugates lack the dual COX inhibition profile. By enabling precise intracellular FS quantification, the d3-IS allows researchers to deconvolve the concentration–response relationships for each mechanistic pathway, avoiding the confounding interpretation that would arise if total 'serotonin conjugate' levels were measured with a non-specific IS.

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